molecular formula C13H18N4S B7101049 N,5,6-trimethyl-N-[2-(1,3-thiazol-2-yl)propyl]pyrimidin-4-amine

N,5,6-trimethyl-N-[2-(1,3-thiazol-2-yl)propyl]pyrimidin-4-amine

Cat. No.: B7101049
M. Wt: 262.38 g/mol
InChI Key: BPDQGYPCPFUMRZ-UHFFFAOYSA-N
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Description

N,5,6-trimethyl-N-[2-(1,3-thiazol-2-yl)propyl]pyrimidin-4-amine is a heterocyclic compound that features both pyrimidine and thiazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Properties

IUPAC Name

N,5,6-trimethyl-N-[2-(1,3-thiazol-2-yl)propyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4S/c1-9(13-14-5-6-18-13)7-17(4)12-10(2)11(3)15-8-16-12/h5-6,8-9H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDQGYPCPFUMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N(C)CC(C)C2=NC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5,6-trimethyl-N-[2-(1,3-thiazol-2-yl)propyl]pyrimidin-4-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, β-keto esters, and aldehydes.

    Coupling of the Rings: The final step involves coupling the thiazole and pyrimidine rings through a nucleophilic substitution reaction, where the thiazole derivative reacts with a pyrimidine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can occur at the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides, often under basic conditions.

Major Products

    Oxidation: Formation of N,5,6-trimethyl-N-[2-(1,3-thiazol-2-yl)propyl]pyrimidin-4-carboxylic acid.

    Reduction: Formation of N,5,6-trimethyl-N-[2-(1,3-dihydrothiazol-2-yl)propyl]pyrimidin-4-amine.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N,5,6-trimethyl-N-[2-(1,3-thiazol-2-yl)propyl]pyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into cellular processes and potential therapeutic targets.

    Industry: It is used in the development of new materials and chemical intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of N,5,6-trimethyl-N-[2-(1,3-thiazol-2-yl)propyl]pyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding, the compound can act as an agonist or antagonist, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N,5,6-trimethyl-N-[2-(1,3-thiazol-2-yl)ethyl]pyrimidin-4-amine
  • N,5,6-trimethyl-N-[2-(1,3-thiazol-2-yl)butyl]pyrimidin-4-amine
  • N,5,6-trimethyl-N-[2-(1,3-thiazol-2-yl)propyl]pyrimidin-2-amine

Uniqueness

N,5,6-trimethyl-N-[2-(1,3-thiazol-2-yl)propyl]pyrimidin-4-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both thiazole and pyrimidine rings provides a versatile scaffold for further functionalization and optimization in drug development.

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